Marizomib
Vue d'ensemble
Description
Marizomib (NPI-0052; salinosporamide A) is a structurally and pharmacologically unique β-lactone-γ-lactam proteasome inhibitor . It has been termed as an orphan drug against multiple myeloma by the US Food and Drug Administration (FDA) in 2013 and by the European Medicines Agency (EMA) in 2014 . Marizomib is expected to bring about a sustained and complete therapeutic to extend cancer patients’ life span .
Synthesis Analysis
The enzymatic assembly of the salinosporamide core is catalyzed by a standalone ketosynthase (KS), SalC . Chemoenzymatic synthesis of carrier protein-tethered substrates, as well as intact proteomics, allowed us to probe the reactivity of SalC and understand its role as an intramolecular aldolase/β-lactone synthase with roles in both transacylation and bond-forming reactions .Molecular Structure Analysis
Marizomib is characterized by a complex and densely functionalized γ-lactam-β-lactone bicyclic warhead . The electrophilic β-lactone warhead of Marizomib serves as the covalent attachment site for the N-terminal catalytic threonine residue found in all three proteasome β-subunits (β1, β2, and β5), resulting in pan-proteasome irreversible inhibition with nanomolar potency .Chemical Reactions Analysis
Marizomib has been shown to have a high efficacy of combination treatments with a latest-generation TRAIL receptor agonist in relevant GBM cell models . Time-shifted drug exposure might further increase responsiveness, with marizomib pre-treatments indeed strongly enhancing cell death .Applications De Recherche Scientifique
Central Nervous System-Multiple Myeloma
Marizomib has shown potential in treating central nervous system-multiple myeloma (CNS-MM), a rare manifestation of extra-medullary disease with few therapeutic options. It demonstrated encouraging activity in relapsed-refractory multiple myeloma (RRMM) and has emerging clinical activity in glioma, making it a potential therapeutic intervention for CNS-MM patients. Two patients with RRMM and CNS involvement benefited from Marizomib-based therapy, providing proof of principle for further exploration in CNS-MM patients (Badros et al., 2017).
Malignant Gliomas
Marizomib has the potential to cross the blood-brain barrier, distinguishing it from other proteasome inhibitors like bortezomib and carfilzomib, which have little activity against malignant gliomas in vivo. This makes Marizomib a novel therapeutic strategy for primary brain tumors. Preclinical studies demonstrated that Marizomib can inhibit proteasome activity in rodent and nonhuman primate brain and elicit a significant antitumor effect in a rodent intracranial model of malignant glioma (Di et al., 2015).
Apoptosis Induction in Leukemia
Marizomib induces apoptosis in leukemia cells via a caspase-8 and ROS-dependent mechanism. It highlights the importance of sustained inhibition of at least two proteasome activities for the induction of the apoptotic process in leukemia cells. This understanding provides a basis for developing more effective anti-proteasome therapies (Miller et al., 2011).
Synergistic Anti-myeloma Activity
Marizomib has been shown to have synergistic anti-myeloma activity when combined with the IMiD® immunomodulatory drug pomalidomide. This combination induces apoptosis associated with the activation of caspase-8, caspase-9, caspase-3, and PARP cleavage. It underscores the potential of combining Marizomib with other therapeutic agents to improve outcomes in patients with relapsed and refractory multiple myeloma (Das et al., 2015).
Therapeutic Strategies for Diffuse Midline Glioma
High-throughput combination drug screening has identified Marizomib, in combination with panobinostat, as a promising treatment for diffuse midline glioma (DMG), acting through metabolic collapse. This combination highlights underrecognized metabolic vulnerabilities in DMG and provides a comprehensive approach for identifying effective therapeutic strategies (Lin et al., 2019).
Safety And Hazards
Marizomib was well tolerated and did not exhibit any adverse events such as hematological toxicity or peripheral neuropathy that are frequently observed with bortezomib and carfilzomib . The most common grade ≥3 AEs were hypertension (16.4%), confusion (13.4%), headache (10.4%), and fatigue (10.4%) .
Orientations Futures
Propriétés
IUPAC Name |
(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSFRIPKNWYAO-SHTIJGAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904019 | |
Record name | Marizomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marizomib | |
CAS RN |
437742-34-2 | |
Record name | (-)-Salinosporamide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marizomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marizomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marizomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARIZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.